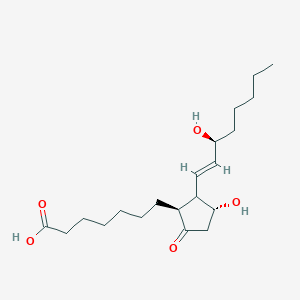
8-iso Prostaglandin E1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxo-11alpha,15S-dihydroxy-(8beta)-prost-13E-en-1-oic acid is a complex organic compound that belongs to the family of prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is known for its role in various physiological processes, including inflammation, smooth muscle function, and the regulation of blood flow.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-11alpha,15S-dihydroxy-(8beta)-prost-13E-en-1-oic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Oxidation: Introduction of the oxo group at the 9th position.
Hydroxylation: Addition of hydroxyl groups at the 11th and 15th positions.
Isomerization: Ensuring the correct stereochemistry at the 8th position.
Esterification: Formation of the prost-13E-en-1-oic acid backbone.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or advanced organic synthesis techniques to ensure high yield and purity. The process is optimized to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form various derivatives.
Reduction: Reduction reactions can modify the oxo and hydroxyl groups.
Substitution: Functional groups can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidized Derivatives: Compounds with additional oxo groups.
Reduced Derivatives: Compounds with altered hydroxyl groups.
Substituted Analogs: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, 9-Oxo-11alpha,15S-dihydroxy-(8beta)-prost-13E-en-1-oic acid is used as a starting material for the synthesis of various prostaglandin analogs
Biology
In biological research, this compound is used to study the role of prostaglandins in cellular processes. It helps in understanding how these molecules influence cell signaling, inflammation, and other physiological functions.
Medicine
Medically, this compound and its analogs are investigated for their potential therapeutic effects. They are studied for their ability to modulate inflammation, pain, and other conditions related to prostaglandin activity.
Industry
In the industrial sector, this compound is used in the development of pharmaceuticals and other products that leverage its unique properties.
Mechanism of Action
The mechanism of action of 9-Oxo-11alpha,15S-dihydroxy-(8beta)-prost-13E-en-1-oic acid involves binding to specific prostaglandin receptors on cell surfaces. This binding triggers a cascade of intracellular signaling pathways that lead to various physiological effects. The compound primarily targets pathways involved in inflammation, smooth muscle contraction, and blood flow regulation.
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2: Another prostaglandin with similar physiological effects but different structural features.
Prostaglandin F2alpha: Known for its role in smooth muscle contraction and reproductive processes.
Prostaglandin D2: Involved in allergic reactions and sleep regulation.
Uniqueness
9-Oxo-11alpha,15S-dihydroxy-(8beta)-prost-13E-en-1-oic acid is unique due to its specific structural configuration and the particular combination of functional groups. This uniqueness allows it to interact with specific receptors and pathways, leading to distinct physiological effects.
Properties
Molecular Formula |
C20H34O5 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
7-[(1S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17?,19+/m0/s1 |
InChI Key |
GMVPRGQOIOIIMI-RQCFOJISSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C1[C@@H](CC(=O)[C@H]1CCCCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Synonyms |
8-iso-PGE1 iso-PGE1 isoprostaglandin E1 isoprostaglandin E1, (8beta,11alpha,12alpha,13E,15S)-isomer isoprostaglandin E1, (8beta,11beta,12alpha,13E,15R)-isomer isoprostaglandin E1, (8beta,11beta,12alpha,13E,15S)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


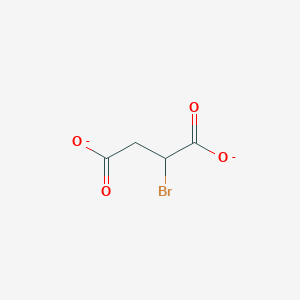
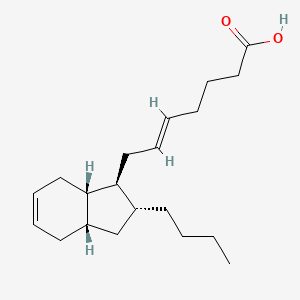

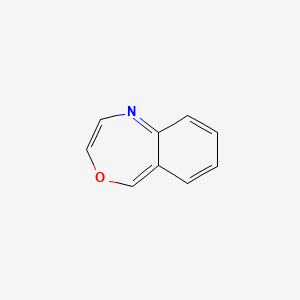
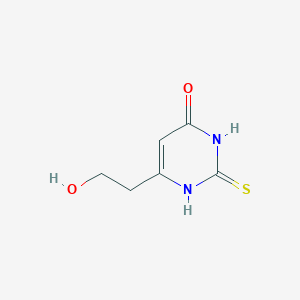
![[(1R,4S,5S,12R,15S,16S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24-trithia-3,14-diazahexacyclo[10.9.3.01,14.03,12.04,10.015,20]tetracosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1262348.png)
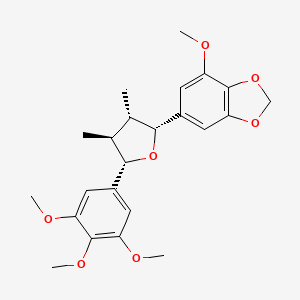
![methyl 7-[(1R,2S,3S)-3-hydroxy-2-(3-hydroxy-3-methyl-4-phenoxybut-1-ynyl)-5-oxocyclopentyl]heptanoate](/img/structure/B1262352.png)


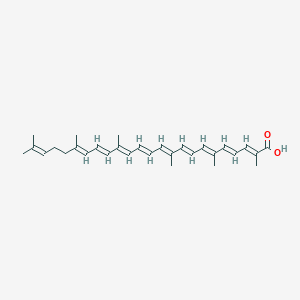
![[(4S,5S)-5-(2-azidophenyl)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone](/img/structure/B1262360.png)


